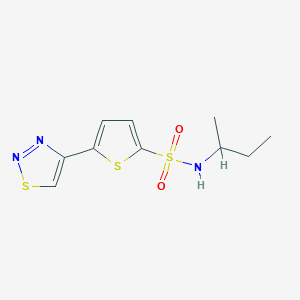
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” typically involves the formation of the thiadiazole ring followed by the introduction of the sec-butyl and thiophenesulfonamide groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the sec-butyl group via nucleophilic substitution reactions.
Sulfonamide Formation: Reaction of the thiadiazole derivative with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
“N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Agriculture: Studied for its herbicidal or pesticidal properties.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of “N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” involves its interaction with specific molecular targets and pathways. This may include inhibition of enzymes, disruption of cellular processes, or interaction with DNA or proteins. Detailed studies are required to elucidate the exact mechanism and molecular targets.
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonamide
- N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenecarboxamide
- N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Uniqueness
“N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Conclusion
“this compound” is a compound with diverse potential applications in various scientific fields
生物活性
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS: 320421-88-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H13N3O2S3. The compound features a thiadiazole ring and a thiophene sulfonamide moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, in a study involving various thiadiazole compounds, it was found that those with specific substitutions on the thiadiazole ring demonstrated potent activity against bacterial strains such as Pseudomonas aeruginosa and Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Against Pseudomonas aeruginosa | Activity Against Candida albicans |
|---|---|---|
| N-(sec-butyl)... | Moderate | Weak |
| 6d | Strong | Moderate |
| 6f | Strong | Weak |
Anticancer Activity
This compound has shown promise as an anticancer agent. Various studies have evaluated its cytotoxic effects on different cancer cell lines.
Case Studies and Findings
- HepG-2 and A-549 Cell Lines :
-
Mechanism of Action :
- The mechanism by which thiadiazoles exert their anticancer effects includes induction of apoptosis and inhibition of tubulin polymerization, which disrupts mitotic spindle formation . Molecular docking studies have also indicated favorable interactions with key proteins involved in cancer progression.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 4.37 | Apoptosis induction |
| A-549 | 8.03 | Tubulin polymerization inhibition |
| HCT116 | 3.29 | Cell cycle arrest |
特性
IUPAC Name |
N-butan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S3/c1-3-7(2)12-18(14,15)10-5-4-9(17-10)8-6-16-13-11-8/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPUFLVYWKJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














